molecular formula C18H22N4O2 B2976887 (E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide CAS No. 1798395-58-0

(E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide

Cat. No.: B2976887
CAS No.: 1798395-58-0
M. Wt: 326.4
InChI Key: UDFXKSCVLKSPNS-BQYQJAHWSA-N
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Description

The compound "(E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide" is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone. The pyrimidine ring in its structure is substituted with a methyl group at the 4-position and a piperidin-1-yl moiety at the 6-position, creating a sterically and electronically distinct pharmacophore.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-12-17(22-9-3-2-4-10-22)21-16(20-14)13-19-18(23)8-7-15-6-5-11-24-15/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,19,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFXKSCVLKSPNS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide typically involves a multi-step process:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: The pyrimidine ring is often synthesized via condensation reactions involving suitable amines and carbonyl compounds.

    Coupling of the furan and pyrimidine rings: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Introduction of the acrylamide moiety: The final step involves the addition of the acrylamide group, which can be achieved through Michael addition or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide moiety may produce amines or alcohols.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related acrylamide derivatives, emphasizing substituent effects, molecular features, and hypothetical implications for activity.

Structural Features

A comparative overview of key structural elements is provided in Table 1.

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name Aromatic Substituent Pyrimidine Substituents Molecular Weight (g/mol)
(E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide (Target) Furan-2-yl 4-methyl, 6-(piperidin-1-yl) Not reported
(E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide 2-Chlorophenyl 6-(1H-1,2,4-triazol-1-yl) 326.74
(E)-3-(3,4-dimethoxyphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acrylamide 3,4-Dimethoxyphenyl 6-methyl, 2-(piperidin-1-yl) Not reported

Key Observations:

Aromatic Substituents :

  • The target compound employs a furan-2-yl group , which introduces a heterocyclic oxygen atom. This contrasts with the 2-chlorophenyl group in Compound (electron-withdrawing chlorine) and the 3,4-dimethoxyphenyl group in Compound (electron-donating methoxy groups). Furan’s lower aromaticity and smaller steric profile may enhance metabolic stability compared to bulkier phenyl derivatives.
  • The chlorine in Compound could improve membrane permeability via lipophilicity, while the methoxy groups in Compound might enhance solubility or hydrogen-bonding interactions.

Pyrimidine Substitutions: The target compound positions the methyl group at the 4-position and the piperidinyl group at the 6-position on the pyrimidine ring. In contrast, Compound places the methyl at the 6-position and the piperidinyl at the 2-position. Substitution patterns influence ring conformation and interaction with biological targets (e.g., ATP-binding pockets in kinases).

Physicochemical Properties

While exact data for the target compound are unavailable, trends can be inferred:

  • Lipophilicity : The 2-chlorophenyl group in Compound likely increases logP compared to the furan-2-yl (moderate lipophilicity) and 3,4-dimethoxyphenyl (polar due to methoxy groups) .
Hypothetical Activity Implications
  • Target Selectivity : The piperidinyl group in the target compound and Compound may facilitate interactions with hydrophobic pockets in proteins, whereas the triazole in Compound could engage in dipole-dipole interactions.
  • Metabolic Stability : The furan in the target compound may reduce oxidative metabolism compared to phenyl groups, but its susceptibility to ring-opening reactions remains a concern.

Biological Activity

(E)-3-(furan-2-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a furan ring , a pyrimidine ring , and an acrylamide moiety , which are critical for its biological activity. The synthesis typically involves:

  • Formation of the Acrylamide Moiety : This can be achieved through the reaction of an appropriate acrylate with an amine.
  • Introduction of the Furan Ring : This is often done via coupling reactions such as Suzuki or Heck coupling.
  • Attachment of the Pyrimidine Ring : This step may involve using a pyrimidine derivative and a suitable linker to connect it to the acrylamide moiety.

Biological Mechanisms

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:

  • Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.
  • Receptors : It could act as a ligand for specific receptors, influencing cellular signaling.
  • Nucleic Acids : Potential interactions with DNA or RNA could lead to alterations in gene expression or replication processes.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study on chloroethyl pyrimidine nucleosides demonstrated their ability to significantly inhibit migration and invasion in A431 vulvar epidermal carcinoma cells .

Neuropharmacological Effects

Another study highlighted the anxiolytic-like activity of related furan-acrylamide compounds. Specifically, 3-furan-2-yl-N-p-tolyl-acrylamide was identified as a positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic effects in animal models. This suggests that this compound could have similar neuropharmacological properties .

Table: Summary of Biological Activities

Activity TypeCompound ExampleKey Findings
AnticancerChloroethyl pyrimidine nucleosidesInhibited cell proliferation and migration
Neuropharmacological3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolytic effects via α7 nicotinic receptor modulation

Q & A

Q. Basic Research Focus

  • 1H^1H and 13C^{13}C NMR : Identify protons on the furan (δ 6.3–7.4 ppm), acrylamide (δ 6.2–6.8 ppm for vinyl protons), and piperidine (δ 1.4–2.8 ppm for methylene groups) .
  • IR Spectroscopy : Confirm acrylamide C=O stretching (~1650 cm1 ^{-1}) and N-H bending (~1550 cm1 ^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+^+) .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the furan and pyrimidine moieties .

How can researchers design experiments to assess the compound’s enzyme inhibition potential?

Q. Advanced Research Focus

Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., pyrimidine-based kinase inhibitors) .

In Vitro Assays :

  • Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption.
  • Dose-Response Curves : Calculate IC50_{50} values across 0.1–100 μM concentrations.

Controls : Include known inhibitors (e.g., staurosporine for kinases) and validate with negative controls (DMSO-only) .

How should discrepancies in cytotoxicity data across cell lines be addressed?

Q. Advanced Research Focus

  • Assay Variability : Replicate experiments using MTT, ATP-based viability, and apoptosis markers (e.g., caspase-3 activation) in triplicate .
  • Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media).
  • Metabolite Interference : Test purity via HPLC (>95%) to rule out side-products .
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., pyrimidine-acrylamide hybrids) to identify substituent-specific effects .

What computational strategies predict the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases).

Dynamic Simulations : Perform 100-ns MD simulations (AMBER/CHARMM) to assess binding stability and hydrogen-bond networks.

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding_{binding} .
Validation : Compare predicted affinities with experimental IC50_{50} values from Question 3 .

How can researchers evaluate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds.

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .

What strategies resolve contradictions in reported ecological toxicity data?

Q. Advanced Research Focus

  • Tiered Testing :
    • Acute Toxicity : Use Daphnia magna (48-hr EC50_{50}).
    • Chronic Effects : Algal growth inhibition (72-hr Chlorella vulgaris assay).
  • QSAR Modeling : Compare with EPA’s ECOSAR database to predict biodegradation and bioaccumulation .
  • Metabolite Identification : Characterize degradation products via high-resolution mass spectrometry .

What structural modifications enhance selectivity for a target enzyme?

Q. Advanced Research Focus

SAR Analysis :

  • Piperidine Substituents : Replace with morpholine or azetidine to modulate steric bulk.
  • Furan Optimization : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-π stacking .

Protease Profiling : Test against panels of related enzymes (e.g., serine vs. cysteine proteases) to identify selectivity drivers .

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